1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method includes the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetone: Shares similar functional groups and is used in similar applications.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Another compound with related structural features and chemical properties.
Uniqueness
1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C22H19NO5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H19NO5/c1-4-9-23-19(13-6-7-15(24)17(11-13)27-3)18-20(25)14-10-12(2)5-8-16(14)28-21(18)22(23)26/h4-8,10-11,19,24H,1,9H2,2-3H3 |
InChI Key |
QPGHZAIUCULVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC=C)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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